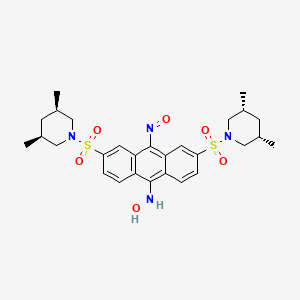

![molecular formula C24H22FN5O2 B612216 (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)

(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one

概要

説明

AS1940477は、p38ミトゲン活性化プロテインキナーゼ(MAPK)の強力な阻害剤として機能する低分子薬です。 この化合物は、炎症性サイトカインの産生を阻害する能力により、慢性炎症性疾患の治療に大きな可能性を示しています .

作用機序

AS1940477は、p38ミトゲン活性化プロテインキナーゼ経路を阻害することで効果を発揮します。 この経路は、サイトカインや炎症性メディエーターの産生を調節することにより、炎症反応において重要な役割を果たしています . この経路を阻害することにより、AS1940477は効果的に炎症とその関連する症状を軽減します。

類似の化合物との比較

AS1940477は、他のタンパク質キナーゼには影響を与えず、p38アルファおよびベータアイソフォームに対して高い選択性を示す点でユニークです . 類似の化合物には、SB203580やVX-702などの他のp38 MAPK阻害剤があります。 AS1940477の選択性と効力は、さらなる開発と臨床使用のための優れた候補となっています .

ご質問や詳細な情報が必要な場合は、お気軽にお問い合わせください。

生化学分析

Biochemical Properties

AS1940477 interacts with the p38α and p38β isoforms of the mitogen-activated protein kinase (MAPK) pathway . It inhibits the enzymatic activity of these isoforms, but does not affect other protein kinases, including p38γ and δ isoforms . This selectivity of AS1940477 in the intracellular signaling pathway has been confirmed .

Cellular Effects

AS1940477 has been shown to inhibit the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6, in human peripheral blood mononuclear cells . It also inhibits TNFα- and IL-1β-induced production of IL-6, PGE2, and MMP-3 in human synovial stromal cells .

Molecular Mechanism

The molecular mechanism of AS1940477 involves the inhibition of the enzymatic activity of p38α and p38β isoforms . This inhibition results in the suppression of the production of proinflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

AS1940477 has been found to effectively inhibit TNFα production induced by lipopolysaccharide (LPS) in rats, with an anti-inflammatory effect lasting for 20 hours after oral administration .

Dosage Effects in Animal Models

In animal models, AS1940477 has been shown to inhibit TNFα production induced by systemically administered LPS at less than 0.1mg/kg, with an effective dose (ED50) of 0.053 mg/kg .

Metabolic Pathways

The specific metabolic pathways that AS1940477 is involved in are not clearly defined in the available literature. Given its role as a p38 MAPK inhibitor, it likely interacts with enzymes and cofactors within this pathway .

Transport and Distribution

The transport and distribution of AS1940477 within cells and tissues are not explicitly detailed in the available literature. Given its biochemical properties and cellular effects, it is likely that it is transported and distributed in a manner consistent with other p38 MAPK inhibitors .

Subcellular Localization

The subcellular localization of AS1940477 is not explicitly detailed in the available literature. Given its role as a p38 MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as the p38 MAPK pathway components .

準備方法

AS1940477の合成には、複数のステップが関与します。 その方法の1つは、前駆体化合物を臭化水素酸とプロパン-1-オールおよび水中で、25〜65℃で25時間反応させることを含みます . この方法は、工業生産に向けてスケーラブルです。

化学反応の分析

AS1940477は主に、組み換えp38アルファおよびベータアイソフォームの酵素活性を阻害する阻害反応を起こします。 この化合物は、p38ガンマおよびデルタアイソフォームを含む他のタンパク質キナーゼには影響を与えません . この化合物は、低濃度で、リポ多糖(LPS)またはフィトヘマグルチニンA(PHA)誘発性の腫瘍壊死因子アルファ、インターロイキン-1ベータ、およびインターロイキン-6などの炎症性サイトカインの産生を阻害することが知られています .

科学研究への応用

AS1940477は、その抗炎症作用について広く研究されています。 この化合物は、関節リウマチ、乾癬、炎症性腸疾患、および慢性閉塞性肺疾患などの慢性炎症性疾患の治療に有望視されています . この化合物は、炎症性サイトカインの産生を阻害する能力により、臨床および研究の両方において貴重なツールとなっています。

科学的研究の応用

AS1940477 has been extensively studied for its anti-inflammatory properties. It has shown promise in treating chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and chronic obstructive pulmonary disease . The compound’s ability to inhibit the production of proinflammatory cytokines makes it a valuable tool in both clinical and research settings.

類似化合物との比較

AS1940477 is unique in its high selectivity for p38 alpha and beta isoforms, with no effect on other protein kinases . Similar compounds include other p38 MAPK inhibitors, such as SB203580 and VX-702. AS1940477’s selectivity and potency make it a standout candidate for further development and clinical use .

If you have any more questions or need further details, feel free to ask!

特性

IUPAC Name |

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHNSWOZRDSWLX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one (AS1940477) a promising compound for the treatment of autoimmune diseases?

A1: AS1940477 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK plays a crucial role in the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, which are key drivers of inflammation in autoimmune diseases. [] By inhibiting p38 MAPK, AS1940477 effectively blocks the production of these cytokines, offering a potential therapeutic approach to modulate the inflammatory response in autoimmune diseases. []

Q2: How does the structure of AS1940477 contribute to its improved pharmacokinetic profile compared to earlier compounds?

A2: Initial attempts to develop p38 MAPK inhibitors faced challenges with poor oral bioavailability. [] Researchers discovered that modifying the earlier lead compound (2a) by blocking metabolism at the amine's methyl group and incorporating a tetrahydropyrimidine core significantly improved the pharmacokinetic profile. [] This structural optimization led to the development of AS1940477, which demonstrated enhanced cellular activity and favorable pharmacokinetics, including good oral bioavailability. [] You can find more details about this research in the paper published by Sematic Scholar:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

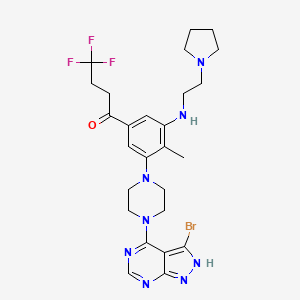

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)